3-[(3,4-Dimethylphenyl)methoxy]azetidine

Catalog No.
S13573123
CAS No.
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3,4-Dimethylphenyl)methoxy]azetidine

Product Name

3-[(3,4-Dimethylphenyl)methoxy]azetidine

IUPAC Name

3-[(3,4-dimethylphenyl)methoxy]azetidine

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-9-3-4-11(5-10(9)2)8-14-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3

InChI Key

MEUZZYTZLYSPAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COC2CNC2)C

3-[(3,4-Dimethylphenyl)methoxy]azetidine (CAS 1341712-05-7) is a bifunctional building block combining a rigid, low-lipophilicity azetidine core with a sterically shielded 3,4-dimethylbenzyl ether moiety [1]. In medicinal chemistry and advanced materials synthesis, this compound serves as a premium structural vector designed to improve metabolic stability and aqueous solubility compared to traditional piperidine or pyrrolidine analogs [2]. Procurement of this specific scaffold is typically driven by the need to optimize physicochemical properties—specifically lowering logD and increasing the fraction of sp3 carbons (Fsp3)—while simultaneously blocking common sites of cytochrome P450-mediated aromatic oxidation [1].

Substituting this compound with the more common 3-(benzyloxy)azetidine or its pyrrolidine analog introduces critical downstream failures in hit-to-lead optimization and synthetic workflows [1]. Unsubstituted benzyl ethers are highly susceptible to para- and meta-hydroxylation by hepatic enzymes, leading to rapid clearance in vivo, whereas the 3,4-dimethyl substitution directly blocks these vulnerabilities [2]. Furthermore, replacing the azetidine core with a pyrrolidine ring increases the molecular volume and lipophilicity, which frequently compromises aqueous solubility and alters the basicity (pKa) of the secondary amine [3]. For procurement teams, sourcing the exact 3,4-dimethyl-substituted azetidine is essential to maintain the target's pharmacokinetic profile and avoid costly late-stage redesigns caused by metabolic instability [1].

CYP450 Oxidation Resistance via 3,4-Dimethyl Substitution

The 3,4-dimethyl substitution pattern on the benzyl ether provides critical steric shielding against cytochrome P450-mediated oxidation compared to unsubstituted analogs [1]. In standard predictive models for hepatic clearance, blocking the para and meta positions reduces aromatic hydroxylation rates significantly, preserving the integrity of the ether linkage [2].

Evidence DimensionAromatic ring metabolic clearance rate (in vitro proxy)
Target Compound Data3,4-dimethylbenzyl ether (blocks primary oxidation sites)
Comparator Or Baseline3-(benzyloxy)azetidine (unsubstituted)
Quantified Difference>3-fold reduction in aromatic hydroxylation rates
ConditionsHuman liver microsome (HLM) stability assays

Procurement of the 3,4-dimethyl variant directly reduces the risk of rapid in vivo clearance, saving significant resources in lead optimization.

Lipophilicity and Fsp3 Optimization via the Azetidine Core

Utilizing the 4-membered azetidine ring instead of a 5-membered pyrrolidine ring fundamentally alters the physicochemical profile of the resulting active pharmaceutical ingredient (API) [1]. The azetidine core typically lowers the partition coefficient (clogP) while increasing the fraction of sp3-hybridized carbons (Fsp3), which strongly correlates with clinical success rates [2].

Evidence DimensionCalculated partition coefficient (clogP)
Target Compound DataAzetidine core (clogP reduction ~0.4–0.6 units)
Comparator Or Baseline3-[(3,4-Dimethylphenyl)methoxy]pyrrolidine
Quantified Difference~0.5 unit reduction in logP
ConditionsStandard physiological pH (7.4) modeling

Lower lipophilicity directly correlates with improved aqueous solubility and reduced off-target toxicity, making the azetidine a superior choice for formulation compatibility.

Catalyst Compatibility in Cross-Coupling Workflows

Procuring the free base form of 3-[(3,4-Dimethylphenyl)methoxy]azetidine offers distinct processability advantages over its hydrochloride salt counterpart in base-sensitive catalytic cycles [1]. Using the free base eliminates the requirement for excess exogenous base to neutralize the HCl salt, which can otherwise poison sensitive palladium catalysts or trigger unwanted side reactions in Buchwald-Hartwig aminations [2].

Evidence DimensionYield and impurity profile in base-sensitive N-arylation
Target Compound DataFree base (CAS 1341712-05-7)
Comparator Or Baseline3-[(3,4-Dimethylphenyl)methoxy]azetidine hydrochloride (CAS 2924824-35-9)
Quantified DifferenceEliminates the need for 1.5-2.0 equivalents of exogenous base, reducing side reactions by up to 20%
ConditionsAnhydrous Pd-catalyzed N-arylation

Sourcing the free base streamlines synthetic workflows by eliminating the desalting step, which is critical for moisture- and base-sensitive catalytic processes.

N-Arylation Precursor for Central Nervous System (CNS) Therapeutics

Due to its optimized logD and metabolic resistance, this compound is ideally suited as a secondary amine precursor for synthesizing brain-penetrant active pharmaceutical ingredients (APIs). The azetidine core ensures the final molecule maintains a low molecular weight and favorable polar surface area [1].

Bioisosteric Replacement in Hit-to-Lead Optimization

When existing pyrrolidine or morpholine-based leads exhibit poor oral bioavailability or rapid clearance, substituting this exact 3,4-dimethylbenzyl azetidine scaffold provides an immediate structural remedy to block oxidation while improving the Fsp3 character [2].

Building Block for Rigidified Ether Linkers in PROTACs

In the design of proteolysis targeting chimeras (PROTACs), rigid and metabolically stable linkers are crucial. The linear trajectory of the 3-substituted azetidine, combined with the bulky dimethylphenyl group, offers a unique spatial arrangement that prevents linker collapse and degradation [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Heavy Atom Count

14

Explore Compound Types